2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)-
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Overview
Description
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Using cyclization reactions to form the polycyclic structure.
Hydroxylation: Introducing hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- has various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique chemical properties in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and altering their activity.
Receptor binding: Interacting with cellular receptors and modulating signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Chrysenes: Other polycyclic aromatic hydrocarbons with similar structures.
Hydroxychrysenes: Compounds with hydroxyl groups at different positions.
Dihydroxychrysenes: Compounds with two hydroxyl groups.
Uniqueness
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which can significantly influence its chemical reactivity and biological interactions.
Properties
CAS No. |
77223-50-8 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3S,4R)-3,4-dihydroxy-3,4-dihydro-1H-chrysen-2-one |
InChI |
InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-8,17-18,20-21H,9H2/t17-,18-/m1/s1 |
InChI Key |
CMASQHPDXRRICX-QZTJIDSGSA-N |
Isomeric SMILES |
C1C2=C([C@H]([C@@H](C1=O)O)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1C2=C(C(C(C1=O)O)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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